molecular formula C22H32N4O3 B5517911 3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5517911
M. Wt: 400.5 g/mol
InChI Key: ZTMPPIQWTNTDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C22H32N4O3 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.24744090 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tachykinin NK2 Receptor Antagonism

A study highlights the synthesis of spiropiperidines, including 3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, demonstrating potent and selective antagonism of the tachykinin NK2 receptor. These compounds were evaluated for their affinity in a rat colon binding assay, showing significant antagonistic activity, particularly in guinea pig trachea, with pronounced selectivity for NK2 over NK1 receptors. This antagonist activity was also potent and long-lasting against NK2 receptor agonist-induced bronchoconstriction in anesthetized guinea pigs, administered both intravenously and orally (Smith et al., 1995).

Antihypertensive Properties

Another research focus is on the antihypertensive activity of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including derivatives substituted at the 8 position. These compounds were tested as antihypertensive agents in spontaneous hypertensive rats. The study found that specific substitutions enhanced activity, particularly indicating the compounds as alpha-adrenergic blockers. The research suggests potential applications of these compounds in managing hypertension, with some derivatives showing promise as mixed alpha- and beta-adrenergic receptor blockers (Caroon et al., 1981).

Antimicrobial and Antitumor Activities

Research on the microwave-assisted synthesis of pyrazolopyridines based on the dimethylaminomethylene compound reveals the potential for antimicrobial and antitumor activities. The study evaluated the antioxidant activity of these compounds, with some showing significant effects. Additionally, antitumor activity against liver and breast cell lines was tested, highlighting compounds with promising efficacy. The research indicates a potential pathway for developing new therapeutic agents with dual antimicrobial and antitumor properties (El‐Borai et al., 2013).

Anticancer and Antidiabetic Applications

A study on the development of spirothiazolidines analogs explores their anticancer and antidiabetic effects. The research synthesizes a series of compounds through reactions with nitrogen nucleophiles, displaying significant activities against human breast carcinoma and liver carcinoma cell lines. Moreover, some compounds exhibited alpha-amylase and alpha-glucosidase inhibitory activities, suggesting their potential as therapeutic agents for cancer and diabetes management (Flefel et al., 2019).

Properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O3/c1-23(2)15-16-26-17-22(29-21(26)28)9-13-25(14-10-22)20(27)18-5-7-19(8-6-18)24-11-3-4-12-24/h5-8H,3-4,9-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMPPIQWTNTDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CC2(CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCCC4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.